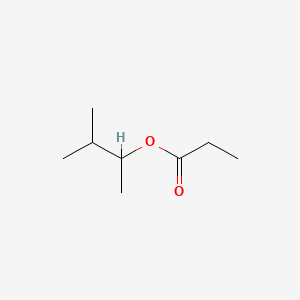
Propanoic acid, 1,2-dimethylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 1,2-dimethylpropyl ester, also known as 1,2-dimethylpropyl propanoate, is an organic compound with the molecular formula C8H16O2. It is an ester derived from propanoic acid and 1,2-dimethylpropanol. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanoic acid, 1,2-dimethylpropyl ester can be synthesized through the esterification reaction between propanoic acid and 1,2-dimethylpropanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:
Propanoic acid+1,2-dimethylpropanolH2SO4Propanoic acid, 1,2-dimethylpropyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be optimized by using excess alcohol to drive the reaction to completion. Additionally, the reaction mixture is often heated to increase the reaction rate. The ester can be purified by distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: Propanoic acid, 1,2-dimethylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and 1,2-dimethylpropanol.
Transesterification: This ester can react with another alcohol to form a different ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like LiAlH4.
Major Products
Hydrolysis: Propanoic acid and 1,2-dimethylpropanol.
Transesterification: A different ester and alcohol.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 1,2-dimethylpropyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of propanoic acid, 1,2-dimethylpropyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release propanoic acid and 1,2-dimethylpropanol, which can then participate in further biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and the formation of the corresponding acid and alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-methylpropyl ester: Similar in structure but with a different alkyl group.
Propanoic acid, 1,1-dimethylpropyl ester: Another ester of propanoic acid with a different alkyl group.
Propanoic acid, 2-methyl-, 1-methylethyl ester: A structurally related ester with a different substitution pattern.
Uniqueness
Propanoic acid, 1,2-dimethylpropyl ester is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in the fragrance and flavor industries.
Eigenschaften
CAS-Nummer |
66576-70-3 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3-methylbutan-2-yl propanoate |
InChI |
InChI=1S/C8H16O2/c1-5-8(9)10-7(4)6(2)3/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
RYYMZRUXQWULCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






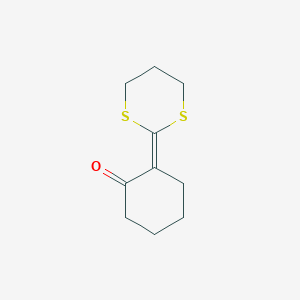

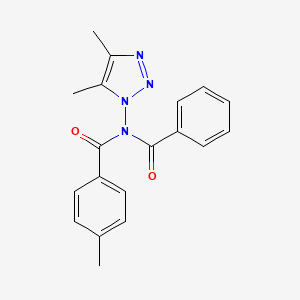
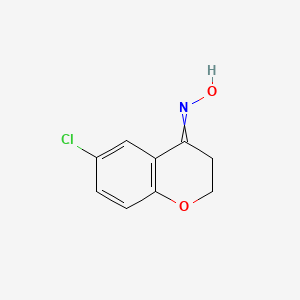
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
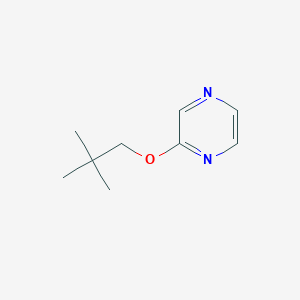
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
![Dimethyl [(quinoxalin-2-yl)methylidene]propanedioate](/img/structure/B14474142.png)
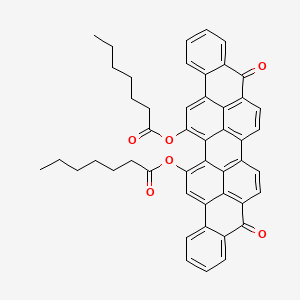
![Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14474146.png)
